3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride
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Overview
Description
3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring and an acrylic acid moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride typically involves the reaction of 1-methylpyrrolidine with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for scientific and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride
- (2E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride
Uniqueness
3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and an acrylic acid moiety makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H |
InChI Key |
GDYGMTVBUGKDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C=CC(=O)O.Cl |
Origin of Product |
United States |
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